2-chloro-1-(1H-pyrrol-2-yl)ethanone

Vue d'ensemble

Description

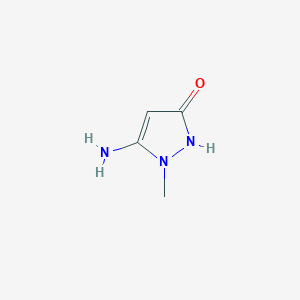

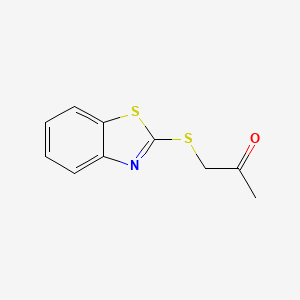

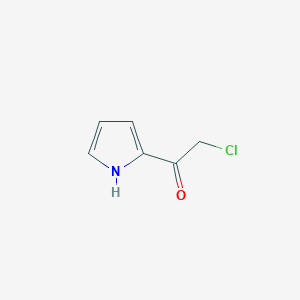

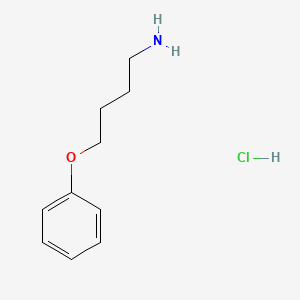

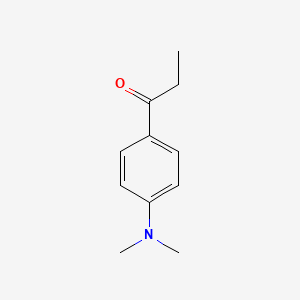

“2-chloro-1-(1H-pyrrol-2-yl)ethanone” is a pyrrole compound with a molecular formula of C6H6ClNO and a molecular weight of 143.57 . It is also known as “2-acetylpyrrole” and is used in the flavoring of coffee, tea, hazelnut, and nuts .

Synthesis Analysis

The synthesis of “2-chloro-1-(1H-pyrrol-2-yl)ethanone” involves the reaction of pyrrole with chloroacetyl chloride . The reaction has been documented in various literature .Molecular Structure Analysis

The molecular structure of “2-chloro-1-(1H-pyrrol-2-yl)ethanone” consists of a five-membered heterocyclic ring with two nitrogen atoms, one of which bears a hydrogen atom . The InChI code for the compound is 1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 .Physical And Chemical Properties Analysis

“2-chloro-1-(1H-pyrrol-2-yl)ethanone” has a density of 1.297g/cm3, a boiling point of 274.9ºC at 760mmHg, and a flash point of 120.1ºC . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Organic Electronics

2-chloro-1-(1H-pyrrol-2-yl)ethanone can be used in the field of organic electronics . The diketopyrrolopyrrole (DPP) unit, which is a building block in many organic electronic devices, can be synthesized using this compound . These DPP-based small molecules have been used as active layers in organic field effect transistors, showing balanced charge transport properties .

Solubility Modulation

The solubility of organic semiconductors can be modulated by realizing asymmetric DPP derivatives, where the molecular structure is extended in just one direction . 2-chloro-1-(1H-pyrrol-2-yl)ethanone can be used to synthesize these asymmetric DPP derivatives .

Hydrogen Bonding in Crystal Structures

2-chloro-1-(1H-pyrrol-2-yl)ethanone can be used to study hydrogen bonding in crystal structures . The crystal and molecular structure of this compound was determined by single crystal X-ray diffraction . Despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .

Synthesis of Bioactive Alkaloids

Pyrrole ring, which is a building element in many natural products such as hem, chlorophylls, and bioactive alkaloids, can be synthesized using 2-chloro-1-(1H-pyrrol-2-yl)ethanone .

Cytotoxic Activity

Derivatives of 2-chloro-1-(1H-pyrrol-2-yl)ethanone have shown good cytotoxic activity against some cancer cell lines .

Material Chemistry

2-chloro-1-(1H-pyrrol-2-yl)ethanone can be used in the field of material chemistry . The DPP unit, synthesized using this compound, is widely employed in the field of material chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNLFQDHVIUYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292286 | |

| Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53391-62-1 | |

| Record name | 53391-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloroacetyl)pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5WT9C2VTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)